alpha-Estradiol

Catalog No.
S567844
CAS No.
57-91-0
M.F
C18H24O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Estradiol

CAS Number

57-91-0

Product Name

alpha-Estradiol

IUPAC Name

(8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1

InChI Key

VOXZDWNPVJITMN-SFFUCWETSA-N

SMILES

Array

solubility

0.0039 mg/mL

Synonyms

Estra-1,3,5(10)-triene-3,17α-diol;

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

The exact mass of the compound 17alpha-Estradiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0039 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Dermatologic Agents - Supplementary Records. It belongs to the ontological category of estradiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Estradiol (17alpha-estradiol) is the C17 stereoisomer of the primary mammalian estrogen, 17beta-estradiol. While structurally nearly identical, this single stereochemical inversion fundamentally alters its receptor interaction profile, rendering it a non-feminizing estrogen [1]. For procurement and industrial formulation, alpha-Estradiol is prioritized for its potent neuroprotective, anti-inflammatory, and 5-alpha-reductase inhibitory properties, which it achieves without the classical endocrine disruption and feminizing toxicity associated with its beta-epimer [1]. It serves as a critical active pharmaceutical ingredient (API) in topical alopecia treatments and a benchmark compound in geroprotective and neurodegenerative disease research.

Substituting alpha-Estradiol with 17beta-estradiol or mixed estrogenic extracts completely invalidates downstream applications due to divergent in vivo toxicity and receptor activation profiles[1]. While 17beta-estradiol drives potent feminization and poses severe oncogenic risks (e.g., uterine and breast tissue proliferation) during chronic systemic administration, alpha-Estradiol exhibits up to a 40-fold reduction in classical estrogen receptor (ER-alpha/ER-beta) binding affinity and a 1000-fold lower impact on uterine tissue proliferation [2]. Consequently, for applications requiring chronic dosing—such as male lifespan extension studies or topical dermatological formulations—only stereochemically pure alpha-Estradiol provides the necessary therapeutic window without dose-limiting endocrine toxicity [1].

Dramatically Reduced Classical Estrogen Receptor Affinity

17alpha-estradiol demonstrates a significantly attenuated binding affinity for classical estrogen receptors compared to its epimer, 17beta-estradiol [1]. Quantitative assays indicate that 17alpha-estradiol's affinity for ER-alpha is approximately 40-fold lower than that of 17beta-estradiol, translating to a 1000-fold reduction in in vivo feminizing effects, such as uterine lining proliferation [2]. This stereospecificity is critical for formulating non-feminizing therapeutics.

Evidence DimensionER-alpha Binding Affinity & Uterine Proliferation
Target Compound Data40-fold lower ER-alpha affinity; 1/1000th uterine effect
Comparator Or Baseline17beta-estradiol (Baseline high-affinity agonist)
Quantified Difference40x reduction in binding; 1000x reduction in feminizing tissue response
ConditionsIn vitro receptor binding assays and in vivo uterine proliferation models

Enables chronic systemic or topical administration in males and females without the severe oncogenic and feminizing side effects of classical estrogens.

Potent 5-Alpha Reductase Inhibition for Dermatological Formulations

17alpha-estradiol acts as a potent inhibitor of the 5-alpha reductase enzyme, significantly lowering the conversion of testosterone to dihydrotestosterone (DHT) [1]. In comparative in vitro turnover models, 17alpha-estradiol demonstrated superior relative inhibitory effects on testosterone turnover compared to 17beta-estradiol and 17alpha-ethinylestradiol, establishing it as the preferred active pharmaceutical ingredient (API) for topical androgenetic alopecia treatments [2].

Evidence DimensionInhibition of testosterone to DHT conversion
Target Compound DataHigh relative inhibitory effect on 5-alpha reductase
Comparator Or Baseline17beta-estradiol and 17alpha-ethinylestradiol (Lower relative inhibition)
Quantified DifferenceSuperior suppression of DHT production rates
ConditionsIn vitro testosterone turnover assays (liver slice models)

Drives the commercial procurement of alpha-Estradiol for topical hair loss formulations where localized DHT suppression is required without systemic estrogenic side effects.

Significant Male-Specific Lifespan Extension

In the NIA Interventions Testing Program (ITP), chronic systemic administration of 17alpha-estradiol significantly extended the median lifespan of male mice by 12% (pooled across sites) and up to 28% at specific testing sites, without inducing feminization[1]. In contrast, chronic systemic administration of 17beta-estradiol in males is highly toxic and cannot be used for lifespan extension due to severe endocrine disruption [2].

Evidence DimensionMedian Lifespan Extension (Male Mice)
Target Compound Data+12% pooled median lifespan increase (up to +28% site-specific)
Comparator Or Baseline17beta-estradiol (Unusable for chronic male dosing due to toxicity)
Quantified DifferenceExclusive viability for chronic male geroprotection
ConditionsNIA ITP multi-site in vivo study; 4.8 mg/kg diet from 10 months of age

Establishes alpha-Estradiol as a benchmark compound for anti-aging and metabolic research, offering a therapeutic window impossible to achieve with standard estrogens.

Equivalent Neuroprotection Independent of Classical ER Activation

Despite its drastically reduced affinity for classical estrogen receptors, 17alpha-estradiol provides neuroprotective efficacy against glutamate-induced excitotoxicity that is fully equivalent to 17beta-estradiol [1]. In murine hippocampal cell models (e.g., HT22), both epimers maintain high-potency neuroprotection, demonstrating that the phenolic A-ring—rather than classical ER activation—drives the protective mechanism [2].

Evidence DimensionNeuroprotection against glutamate toxicity (EC50)
Target Compound DataHigh-potency neuroprotection (comparable EC50 to 17beta-E2)
Comparator Or Baseline17beta-estradiol (Equivalent neuroprotective potency)
Quantified DifferenceEquivalent neuroprotective EC50 despite 40-fold lower ER affinity
ConditionsMurine hippocampal cells (HT22) exposed to glutamate and iodoacetic acid (IAA) toxicity

Validates alpha-Estradiol as a superior procurement choice for neurodegenerative disease models where neuroprotection must be decoupled from endocrine disruption.

Active Pharmaceutical Ingredient (API) for Topical Alopecia Treatments

Leveraging its 5-alpha reductase inhibitory activity and lack of systemic feminization, alpha-Estradiol (alfatradiol) is the optimal choice for formulating topical treatments for androgenetic alopecia in both men and women, avoiding the systemic side effects of finasteride or 17beta-estradiol [1].

In Vivo Geroprotection and Metabolic Aging Models

Due to its proven ability to extend median lifespan in male mice by 12-28% without dose-limiting endocrine toxicity, alpha-Estradiol is a mandatory benchmark compound for research into metabolic aging, caloric restriction mimetics, and sex-specific longevity interventions [2].

Neuroprotective Drug Development for Neurodegenerative Diseases

With neuroprotective potency against glutamate excitotoxicity matching 17beta-estradiol but lacking its oncogenic risks, alpha-Estradiol is the preferred structural template and active control for developing non-feminizing neuroprotectants for Alzheimer's, Parkinson's, and ischemic stroke [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

White crystalline powder. Prisms from 80% alcohol
White or slightly yellow, small crystals or crystalline powde

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

272.177630004 Da

Monoisotopic Mass

272.177630004 Da

Boiling Point

445.9±45.0

Heavy Atom Count

20

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

White Solid

Melting Point

216 - 219 °C

UNII

3VQ38D63M7

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 150 of 153 companies with hazard statement code(s):;
H302 (11.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (10.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (62%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (45.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (57.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in alzheimer's disease, neurologic disorders, parkinson's disease, and retinal disorders (unspecified).

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/
Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/
Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/
Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/
For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

5-alpha Reductase Inhibitors

Mechanism of Action

MITO-4509 is an orally-administered drug candidate that shows neuro-protective activity and reductions in beta-amyloid in animal models of Alzheimer's disease, and is well tolerated in a completed human Phase I trial. In addition to Alzheimer's disease, MITO-4509 shows potential for use in Parkinson's disease, Friedreich's ataxia, retinitis pigmentosa, and mild cognitive impairment ("MCI" is often considered a precursor to Alzheimer's disease).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/

Other CAS

57-91-0

Absorption Distribution and Excretion

The absorption of several formulations of estradiol is described below: Oral tablets and injections First-pass metabolism in the gastrointestinal tract rapidly breaks down estradiol tablets before entering the systemic circulation. The bioavailability of oral estrogens is said to be 2-10% due to significant first-pass effects. The esterification of estradiol improves the administration (such as with estradiol valerate) or to sustain release from intramuscular depot injections (including estradiol cypionate) via higher lipophilicity. After absorption, the esters are cleaved, which leads to the release of endogenous estradiol, or 17β-estradiol. Transdermal preparations The transdermal preparations slowly release estradiol through intact skin, which sustains circulating levels of estradiol during a 1 week period of time. Notably, the bioavailability of estradiol after transdermal administration is about 20 times higher than after oral administration. Transdermal estradiol avoids first pass metabolism effects that reduce bioavailability. Administration via the buttock leads to a Cmax of about 174 pg/mL compared to 147 pg/mL via the abdomen. Spray preparations After daily administration, the spray formulations of estradiol reach steady state within 7-8 days. After 3 sprays daily, Cmax is about 54 pg/mL with a Tmax of 20 hours. AUC is about 471 pg•hr/mL. Vaginal ring and cream preparations Estradiol is efficiently absorbed through the mucous membranes of the vagina. The vaginal administration of estrogens evades first-pass metabolism. Tmax after vaginal ring delivery ranges from 0.5 to 1 hour. Cmax is about 63 pg/mL. The vaginal cream preparation has a Cmax of estradiol (a component of Premarin vaginal estrogen conjugate cream) was a Cmax of 12.8 ± 16.6 pg/mL, Tmax of 8.5 ± 6.2 hours, with an AUC of 231 ± 285 pg•hr/mL.
Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.
Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.
In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.
Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.
The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.
In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged
Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]
The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.
For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenously administered estrogens are metabolized in the same fashion as endogenous estrogens. Metabolic transformation occurs primarily in the liver and intestine. Estradiol is metabolized to estrone, and both are converted to estriol, which is later excreted in the urine. Sulfate and glucuronide conjugation estrogens also take place in the liver. Biliary secretion of metabolic conjugates are released into the intestine, and estrogen hydrolysis in the gut occurs, followed by reabsorption. The CYP3A4 hepatic cytochrome enzyme is heavily involved in the metabolism of estradiol. CYP1A2 also plays a role.
Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.
Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.
Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.
The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.
For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.
17-beta-estradiol has known human metabolites that include 17-beta-Estradiol-3-glucuronide, 2-hydroxyestradiol, 4-Hydroxyestradiol, and 17-beta-Estradiol glucuronide.
Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol benzoate; 50-50-0
Estradiol cypionate; 313-06-4
Estradiol valerate; 979-32-8
Estradiol hemihydrate; 35380-71-3
Estradiol acetate; 4245-41-4

Wikipedia

Alfatradiol

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER- Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than "synthetic" estrogens at equivalent estrogen doses.
CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.
The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.
The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.
For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

The terminal half-lives for various estrogen products post oral or intravenous administration has been reported to range from 1-12 hours. One pharmacokinetic study of oral estradiol valerate administration in postmenopausal women revealed a terminal elimination half-life of 16.9 ± 6.0 h. A pharmacokinetic study of intravenous estradiol administration in postmenopausal women showed an elimination half-life of 27.45 ± 5.65 minutes. The half-life of estradiol appears to vary by route of administration.
... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Estradiol-17beta is produced commercially by the reduction of estrone using, for example, complex metal hydrides, such as sodium borohydride and lithium aluminum hydride.
Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.
Isolated from human and mare pregnancy urine.
Commercial synthesis from cholesterol or ergosterol.
Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Carcinogen

Analytic Laboratory Methods

Method: AOAC 971.43; Procedure: colorimetric method; Analyte: beta-estradiol; Matrix: drugs; Detection Limit: not provided.
Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/
Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

An estradiol test system is a device intended to measure estradiol, an estrogenic steroid, in plasma. Estradiol measurements are used in the diagnosis and treatment of various hormonal sexual disorders and in assessing placental function in complicated pregnancy.
As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.
As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.
Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Do not store unpouched. Apply immediately upon removal from the protective pouch.
Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/
A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.
Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/
For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Compounds from Bologa et al. Virtual and biomolecular screening converge on a selective agonist for GPR30. Nature Chemical Biology, published online 5 March 2006 doi: 10.1036/nchembio775. http://www.nature.com/naturechemicalbiology
Zhan et al. Cytosporone B is an agonist for nuclear orphan receptor Nur77 Nature Chemical Biology, doi: 10.1038/nchembio.106, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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